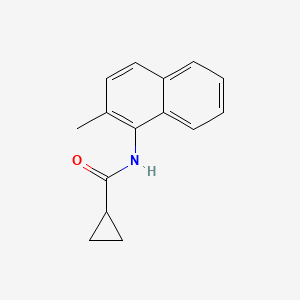

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is available for research use and can be purchased from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” can be represented by the SMILES stringCC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 . This string represents a 2D structure of the molecule and can be used to generate a 3D model.

Applications De Recherche Scientifique

1. Powerful Ligands in Cu-Catalyzed Aryl Amination N-(naphthalen-1-yl)-N′-alkyl oxalamides, a class of compounds to which N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide belongs, have been proven to be powerful ligands . They enable a coupling reaction of (hetero)aryl iodides with primary amines to proceed at 50 °C with only 0.01 mol % of Cu2O and ligand . They also facilitate a coupling reaction of (hetero)aryl bromides with primary amines and ammonia at 80 °C .

Synthesis of (Hetero)Aryl Amines

These compounds are used in the synthesis of (hetero)aryl amines . This is a significant application as aryl amines are one of the most important classes of chemicals for both academics and industry . Their motifs are quite frequent in bioactive natural products and artificial compounds such as pharmaceuticals, agrochemicals, and material molecules .

Use in Organic Synthesis

Aryl amines often serve as valuable building blocks in organic synthesis . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can make these processes more efficient and cost-effective .

High Turnover Reactions

One of the challenges in metal-catalyzed aryl amination reactions is achieving high turnovers . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can help overcome this challenge, enabling reactions to proceed with low catalytic loadings of both copper catalysts and ligands .

5. Synthesis of Biheterocyclic Phosphonic α-Amino Esters N-(naphthalen-1-yl)-N′-alkyl oxalamides can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds have a wide range of applications, including in medicine and agrochemistry .

Use in Click Chemistry

The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide could potentially be used in similar click chemistry reactions.

Propriétés

IUPAC Name |

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDMRGVAJYPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)